2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine
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Overview
Description
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in the precursor compound can be replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated reducing agents, to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: It can be reduced to form deuterated amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitriles, while reduction can produce deuterated amines.
Scientific Research Applications
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Deuterated compounds are often used in drug development to improve the metabolic stability and pharmacokinetic properties of pharmaceuticals.
Industry: It is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine exerts its effects is primarily through the incorporation of deuterium atoms into chemical and biological systems. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in reaction rates and metabolic pathways. This property is exploited in various research applications to study the effects of isotopic substitution.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanal: A deuterated aldehyde with similar deuterium incorporation.
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanol: A deuterated alcohol with similar properties.
Uniqueness
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. This makes it particularly useful in studies involving amine chemistry and its applications in various fields.
Properties
CAS No. |
22739-78-2 |
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Molecular Formula |
C4H11N |
Molecular Weight |
80.18 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,4D |
InChI Key |
KDSNLYIMUZNERS-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CN)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CN |
Origin of Product |
United States |
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